molecular formula C21H20Cl2N2O4S B2658048 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 900011-38-3

1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2658048
CAS No.: 900011-38-3
M. Wt: 467.36
InChI Key: PQKVCSHUXAMLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group at position 1 and a 2,5-dimethoxybenzenesulfonyl moiety at position 2. This structure combines electron-withdrawing chlorine atoms and electron-donating methoxy groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S/c1-28-15-6-8-19(29-2)20(13-15)30(26,27)25-11-10-24-9-3-4-18(24)21(25)16-7-5-14(22)12-17(16)23/h3-9,12-13,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKVCSHUXAMLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Attachment of the Dimethoxybenzenesulfonyl Group: This could be done using sulfonylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific interactions with molecular targets. These might include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating signal transduction pathways.

    Altering Gene Expression: Affecting transcription factors or epigenetic markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Pyrrolo[1,2-a]pyrazine Core

Substituent Variations on the Pyrrolo-Pyrazine Scaffold

  • 2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (899739-90-3) This analog (MW: 458.53 g/mol) shares the same core and sulfonyl group as the target compound but replaces the 2,4-dichlorophenyl with a 2,5-dimethoxyphenyl group.
  • 1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
    Substitution with a trifluoromethyl group introduces strong electron-withdrawing properties and metabolic stability, contrasting with the dichlorophenyl-sulfonyl combination in the target compound. Such differences may affect binding affinity in enzyme inhibition studies .

  • 2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
    This derivative includes a Boc-protected amine and a carboxylic acid, enabling functionalization for prodrug development. The target compound’s sulfonyl group offers different hydrogen-bonding capabilities .

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C23H21Cl2N2O5S 532.39* 2,4-Dichlorophenyl, 2,5-dimethoxybenzenesulfonyl
899739-90-3 C23H26N2O6S 458.53 2,5-Dimethoxyphenyl, 2,5-dimethoxybenzenesulfonyl
1-(Trifluoromethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine C8H9F3N2 190.17 Trifluoromethyl
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid C14H19N2O4 295.31 Boc-protected amine, carboxylic acid

*Calculated based on molecular formula.

Physicochemical Properties

Solubility and Polarity

  • The dichlorophenyl group in the target compound increases hydrophobicity compared to methoxy-substituted analogs (e.g., 899739-90-3) .
  • Sulfonyl groups generally enhance water solubility, but the electron-withdrawing chlorine atoms may counteract this effect .

Spectroscopic Data

  • NMR : Analogous compounds (e.g., ) show aromatic proton resonances between δ 7.0–8.5 ppm for dichlorophenyl groups, consistent with the target’s expected spectrum .
  • Mass Spectrometry : A related sulfonamide () exhibits a molecular ion peak at m/z 458.53, suggesting the target compound would display a similar fragmentation pattern .

Biological Activity

1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a pyrrolo[1,2-a]pyrazine core and various substituents. The molecular formula is C21H20Cl2N2O4SC_{21}H_{20}Cl_2N_2O_4S with a molecular weight of 457.6 g/mol. The presence of both dichlorophenyl and dimethoxybenzenesulfonyl groups suggests potential interactions with various biological targets.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC21H20Cl2N2O4S
Molecular Weight457.6 g/mol
IUPAC NameThis compound
CAS Number956253-26-2

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors to modulate signal transduction pathways.
  • Gene Expression Alteration : It may influence transcription factors or epigenetic markers affecting gene expression.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:

  • In vitro assays demonstrated that certain derivatives showed significant anti-HIV activity in MT-4 cells using the MTT assay method. The derivatives exhibited varying degrees of potency against HIV-1 strains (Abbracchio et al., 2023) .

Antagonistic Effects on P2Y Receptors

Research has also explored the antagonistic effects of this compound on P2Y receptors:

  • Compounds derived from similar structures have been shown to act as potent antagonists for P2Y receptors. For example, studies reported IC50 values as low as 0.19 µM for specific derivatives against P2Y1 receptors (Pi et al., 2013) . This suggests that the compound may possess similar activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

  • The MTT assay was employed to evaluate the cytotoxic effects of various derivatives on cell lines. Results indicated that while some derivatives exhibited low cytotoxicity at therapeutic concentrations, others required further optimization to enhance safety (Hechler & Gachet, 2011) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for developing more effective compounds:

  • Studies have shown that modifications in the substituents can significantly impact the biological activity of pyrrolo[1,2-a]pyrazine derivatives. For instance, altering the position or type of substituents can enhance receptor binding affinity and selectivity (Oestreich et al., 2010) .

Case Study 1: Anti-HIV Potency

In a study conducted by Abbracchio et al. (2023), a series of pyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated for their anti-HIV activity. The results showed that certain compounds had promising inhibitory effects on HIV replication in MT-4 cells.

Case Study 2: P2Y Receptor Antagonism

Another study focused on the antagonistic properties of related compounds against P2Y receptors. The researchers found that specific derivatives demonstrated significant inhibition of calcium mobilization in response to ADP stimulation in platelet cells.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(2,4-dichlorophenyl)-2-(2,5-dimethoxybenzenesulfonyl)pyrrolo[1,2-a]pyrazine derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Grignard reagent addition to form the pyrrolo[1,2-a]pyrazine core (e.g., using THF as solvent at 0°C with subsequent warming to room temperature) .
  • Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride under anhydrous conditions, followed by purification via column chromatography (eluent: hexane/ethyl acetate gradients) .
  • Chlorophenyl substitution via nucleophilic aromatic substitution (e.g., using 2,4-dichlorophenyl boronic acid in a Suzuki coupling reaction) .
    Key Considerations: Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-sulfonylated intermediates.

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and sulfonyl moiety (distinct downfield shifts for SO₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 407.31 for C₁₉H₁₆Cl₂N₂O₃S) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological or catalytic systems?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model the compound’s electronic structure, focusing on:
    • Electrophilic regions : Identify reactive sites (e.g., sulfonyl oxygen atoms with high electron density) .
    • HOMO-LUMO gaps : Correlate with experimental redox potentials or antimicrobial activity .
  • Validate predictions using experimental data (e.g., X-ray crystallography for bond-length comparisons) .

Q. Q4. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions may arise from:

  • Dynamic processes : Use variable-temperature NMR to detect rotational barriers in the sulfonyl group .
  • Impurity interference : Cross-validate with LC-MS to rule out isomeric byproducts .
  • Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming dihedral angles between aromatic rings) .

Q. Q5. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use software like MOE or AutoDock to simulate binding to active sites (e.g., cytochrome P450 enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) for sulfonyl-containing analogs .
  • In vitro assays : Test antimicrobial activity against Gram-positive/negative strains using MIC (minimum inhibitory concentration) protocols .

Q. Q6. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-dependent hydrolysis : Assess sulfonyl group stability in buffers (pH 2–12) using UV-Vis spectroscopy (λmax 270–300 nm) .
  • Protective formulations : Use lyophilization or cyclodextrin encapsulation to enhance shelf life .

Q. Q7. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer: Critical issues include:

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) .
  • Exothermic reactions : Optimize cooling rates during Grignard additions to prevent runaway reactions .
  • Cost-effective reagents : Substitute expensive catalysts (e.g., Pd for Suzuki couplings) with nickel-based alternatives .

Data Contradiction and Validation

Q. Q8. How to reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?

Methodological Answer:

  • Basis set selection : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for better agreement with XRD data .
  • Thermal motion artifacts : Refine XRD data with anisotropic displacement parameters to account for dynamic effects .
  • Validation : Compare with structurally similar compounds (e.g., dichlorophenyl analogs) in the Cambridge Structural Database .

Q. Q9. What statistical methods are suitable for analyzing dose-response data in biological assays?

Methodological Answer:

  • Non-linear regression : Fit dose-response curves using the Hill equation (e.g., IC₅₀ calculations) .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05) .
  • Principal Component Analysis (PCA) : Corrogate structural features (e.g., substituent electronegativity) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.